molecular formula C13H7F4NO2 B6393795 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% CAS No. 1261901-74-9

3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95%

Cat. No. B6393795
CAS RN: 1261901-74-9
M. Wt: 285.19 g/mol
InChI Key: JBHFGVJMADYQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid (3F-TFP) is a synthetic compound that has been used in research laboratories for a variety of applications. 3F-TFP is a versatile compound that has been used in a number of different scientific fields, including biochemistry, biophysics, and physiology. 3F-TFP has been found to possess strong antifungal and antiviral properties, as well as being an effective inhibitor of certain enzymes. In addition, 3F-TFP has been used to study the structure of proteins, to study the mechanism of action of certain drugs, and to study the biochemical and physiological effects of certain compounds.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is not completely understood. However, it is believed that 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% binds to certain proteins and enzymes, which leads to inhibition of their activity. Additionally, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is believed to interact with certain receptors, which leads to inhibition of their activity. Finally, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is believed to interact with certain molecules, which leads to inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% have been studied in a variety of organisms. In general, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to possess strong antifungal and antiviral properties, as well as being an effective inhibitor of certain enzymes. In addition, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. Additionally, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is a versatile compound that can be used in a variety of different scientific fields. The main limitation of using 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments is that the mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is not completely understood.

Future Directions

The future directions for research involving 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% include further exploration of its mechanism of action and its potential applications in biochemistry, biophysics, and physiology. Additionally, further research is needed to determine the effects of 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% on different organisms, as well as its potential therapeutic applications. Finally, further research is needed to explore the potential of 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% as an inhibitor of certain enzymes and receptors.

Synthesis Methods

3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is synthesized by the reaction of 4-fluoro-3-trifluoromethylphenol and pyridine in the presence of a catalytic amount of a base. The reaction proceeds through the formation of a nucleophilic aromatic substitution product, which is then converted to the desired product by hydrolysis. The reaction is typically carried out in aqueous solution at room temperature, and the desired product can be isolated in high yields.

Scientific Research Applications

3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. In biochemistry, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been used to study the structure of proteins, to study the mechanism of action of certain drugs, and to study the biochemical and physiological effects of certain compounds. In physiology, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been used to study the effects of certain drugs on the nervous system, to study the effects of certain drugs on the immune system, and to study the effects of certain drugs on the cardiovascular system.

properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-10-4-3-7(6-9(10)13(15,16)17)8-2-1-5-18-11(8)12(19)20/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHFGVJMADYQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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